molecular formula C14H9NO2S B1594717 4-benzothiazol-2-ylbenzoic Acid CAS No. 2182-78-7

4-benzothiazol-2-ylbenzoic Acid

Cat. No.: B1594717
CAS No.: 2182-78-7
M. Wt: 255.29 g/mol
InChI Key: PZLVNQBPCDMJFR-UHFFFAOYSA-N
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Description

4-Benzothiazol-2-ylbenzoic Acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazol-2-ylbenzoic Acid typically involves the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminobenzenethiol with 4-carboxybenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Benzothiazol-2-ylbenzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

4-Benzothiazol-2-ylbenzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzothiazol-2-ylbenzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Phenylbenzothiazole

Comparison: 4-Benzothiazol-2-ylbenzoic Acid is unique due to the presence of both the benzothiazole ring and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it more versatile compared to other benzothiazole derivatives. For instance, the carboxylic acid group enhances its solubility in aqueous media and allows for further functionalization, which is advantageous in drug development and material science .

Biological Activity

4-Benzothiazol-2-ylbenzoic acid is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate carboxylic acids or their derivatives. A common method includes the oxidation of carbonitrile groups followed by esterification processes. This compound serves as a precursor for various substituted derivatives that exhibit enhanced biological activity .

Antitumor Activity

Research indicates that this compound and its derivatives exhibit notable antitumor properties. For instance, certain synthesized compounds have shown high cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values as low as 0.01 µmol/ml. These compounds function by inhibiting the VEGF-VEGFR2 complex, which is crucial for tumor angiogenesis, thereby suppressing endothelial cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that this compound exhibits significant antibacterial effects, with minimal inhibitory concentration (MIC) values indicating potent activity against Gram-positive bacteria. The presence of specific substituents on the benzothiazole ring can enhance this activity, making it a candidate for further antibiotic development .

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has shown potential in other areas:

  • Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antiviral : Certain studies suggest that benzothiazole derivatives can inhibit viral replication, indicating potential use in antiviral therapies .

The mechanisms through which this compound exerts its biological effects are diverse:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and tumor growth.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives possess antioxidant properties, potentially protecting cells from oxidative damage .
  • Cell Cycle Arrest : Compounds derived from this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Study ReferenceBiological ActivityKey Findings
AntitumorIC50 = 0.01 µmol/ml against MCF-7 cells; inhibition of VEGF .
AntimicrobialPotent activity against Gram-positive bacteria; MIC values <10 µg/mL .
Anti-inflammatoryDemonstrated significant reduction in inflammation markers in vitro .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVNQBPCDMJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359626
Record name 4-benzothiazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-78-7
Record name 4-benzothiazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-aminothiophenol (300 mg, 2.4 mmol) in DMA (3 mL) was added to resin-bound 4-carboxybenzaldehyde (subn. 0.60 mmol/g, 400 mg, 0.24 mmol), followed by TCNE (307 mg, 2.4 mmol). The suspension was shaken at 25° C. for 24h. The resin was filtered, washed with DMA and DCM, and dried under high vacuum. The resin-bound benzothiazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (d6-DMSO) δ 7.52 (t, 1H, J=7.6 Hz), 7.60 (t, 1H, J=7.0 Hz), 8.12 (d, 2H, J=8.4 Hz), 8.23 (d, 2H, J=8.4 Hz), 8.00-8.40 (m, 2H). MS (API-ES+) m/z 256 (M+H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
307 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-aminothiophenol (9.00 ml, 0.08 mol), 4-carboxybenzaldehyde (10.1 g, 0.07 mol) and DMSO (40 mL) was heated to 145° C., and held at this temperature for 3.5 hours. The reaction mixture was diluted with water, and separated solids were collected, dried and recrystallized from acetic acid; 14.15 g, (82% yield), white solid, m.p. 294.1-295.5° C. Mass Spectrum: m/z, 255 (M+), 238 (M—OH), 210 (M—COOH), 108. FT-IR (KBr; cm−1): 3051 (br; OH), 1684 (CO), 1609, 1424, 1407, 1291, 970, 756. Anal. Calcd for C14H9NO2S: C, 65.87; H, 3.55; N, 5.49; S, 12.56%. Found: C, 65.71; H, 3.96; N, 5.30; S, 12.66%. NMR: not available due to poor solubility.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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